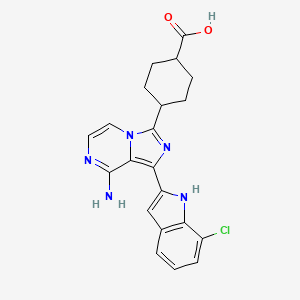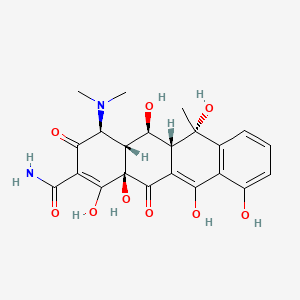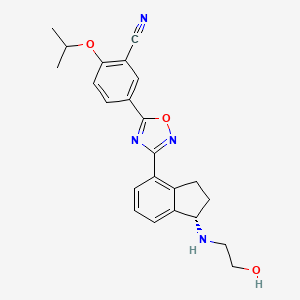
PD-149164
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD-149164 is novel peptoid agonist for the CCK-A receptor.
Wissenschaftliche Forschungsanwendungen
CDK4/6 Inhibition in Ovarian Cancer
PD-0332991, a selective inhibitor of CDK4/6 kinases, demonstrates biological activity in ovarian cancer cell lines. It effectively induces G0/G1 cell cycle arrest and blocks retinoblastoma (Rb) phosphorylation, thereby enhancing the effects of chemotherapy. Its effectiveness is particularly notable in Rb-proficient cell lines with low p16 expression. This suggests its potential for use in personalized treatments for ovarian cancer (Konecny et al., 2011).
Patient-Derived Xenograft Models
Patient-derived xenograft (PDX) models, which retain the histologic and genetic characteristics of their donor tumor, are increasingly used in cancer research. They are predictive of clinical outcomes and useful for drug screening, biomarker development, and preclinical evaluation of personalized medicine strategies (Hidalgo et al., 2014).
Machine Learning in Parkinson's Disease
Wearable sensor data, coupled with machine learning algorithms, are being used to quantify signs of Parkinson's disease (PD). This technology aids in improving clinical diagnosis, management, and the conduct of clinical studies by providing quantitative, objective measurements (Kubota et al., 2016).
Photodynamic Therapy Developments
Photodynamic therapy (PDT) uses photosensitizers activated by visible light to destroy cancer cells and pathogenic microbes. Tetrapyrrole structures, synthetic dyes, and natural products are explored for their applications in PDT. Future directions include two-photon absorption PDT and sonodynamic therapy (Abrahamse & Hamblin, 2016).
Pharmacokinetic and Pharmacodynamic Strategies
The relationship between pharmacokinetics (PK) and pharmacodynamics (PD) is critical in drug discovery and development. Effective PK/PD study design helps in understanding drug action mechanisms and identifying optimal compound properties (Tuntland et al., 2014).
Participatory Design in Health Sciences
Participatory design (PD) in health sciences aids in developing technological and organizational interventions. It merges computer technology with health-related research, addressing practical and disciplinary issues in treatment strategies (Clemensen et al., 2007).
Ultraviolet Photodetectors Research
Recent research in ultraviolet photodetectors (PDs) focuses on novel structures, materials, and technical challenges for various applications, including industrial, military, and environmental monitoring (Alaie et al., 2015).
Eigenschaften
CAS-Nummer |
181941-32-2 |
|---|---|
Produktname |
PD-149164 |
Molekularformel |
C33H38FN3O5 |
Molekulargewicht |
575.68 |
IUPAC-Name |
3-[(2S)-2-{[(adamantan-2-yloxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanamido]-4-(4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C33H38FN3O5/c1-33(17-24-18-35-28-5-3-2-4-27(24)28,31(40)36-26(16-29(38)39)15-19-6-8-25(34)9-7-19)37-32(41)42-30-22-11-20-10-21(13-22)14-23(30)12-20/h2-9,18,20-23,26,30,35H,10-17H2,1H3,(H,36,40)(H,37,41)(H,38,39)/t20?,21?,22?,23?,26?,30?,33-/m0/s1 |
InChI-Schlüssel |
UZOOGOCMUARFDV-KEZCGYQASA-N |
SMILES |
O=C(O)CC(NC([C@](CC1=CNC2=C1C=CC=C2)(NC(OC3C4CC5CC(C4)CC3C5)=O)C)=O)CC6=CC=C(F)C=C6 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PD-149164; PD 149164; PD149164. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3E)-3-(12H-[1]benzofuro[3,2-c][1]benzoxepin-6-ylidene)-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B609798.png)



